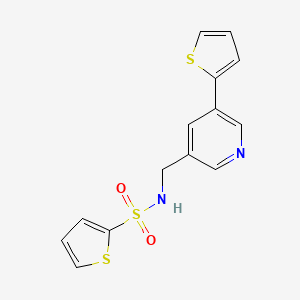

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core substituted with a thiophene ring at the 5-position and a thiophene-2-sulfonamide group linked via a methylene bridge. The compound’s structure combines aromatic π-systems (pyridine and thiophene) with a sulfonamide moiety, which is often associated with bioactivity, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S3/c17-21(18,14-4-2-6-20-14)16-9-11-7-12(10-15-8-11)13-3-1-5-19-13/h1-8,10,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUGZJSZOGJYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

-

Step 1: Synthesis of 5-(thiophen-2-yl)pyridine

Reagents: Thiophene-2-boronic acid, 3-bromopyridine

Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature around 80-100°C

Reaction: Suzuki-Miyaura coupling to form 5-(thiophen-2-yl)pyridine

-

Step 2: Formation of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)amine

Reagents: 5-(thiophen-2-yl)pyridine, formaldehyde, ammonium chloride

Conditions: Acidic medium, temperature around 60-80°C

Reaction: Reductive amination to form the intermediate amine

-

Step 3: Synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Reagents: N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)amine, thiophene-2-sulfonyl chloride

Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature around 0-25°C

Reaction: Nucleophilic substitution to form the final product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-2-sulfonamide reduced to thiophene-2-amine.

Substitution: Various substituted thiophene or pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyridine moieties often exhibit significant antimicrobial properties. Preliminary studies suggest that N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide may have applications in treating infections due to its antibacterial effects.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

The anticancer potential of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting it may serve as a candidate for cancer treatment.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exhibited significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines at concentrations above 10 µM.

Therapeutic Applications

Given its biological activities, N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has potential therapeutic applications in:

- Antibacterial Treatments : Its efficacy against resistant bacterial strains makes it a candidate for developing new antibiotics.

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a potential anticancer agent.

- Anti-inflammatory Applications : Sulfonamides are known for their anti-inflammatory properties, suggesting further exploration in this area.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The thiophene and pyridine rings contribute to the compound’s ability to interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on molecular features, spectral properties, and inferred bioactivity.

Structural and Functional Group Comparisons

Key Observations:

- The target compound lacks the chlorinated benzamide groups seen in compounds (e.g., 4d), which may reduce electrophilic reactivity but enhance solubility due to its smaller substituents .

- Unlike Compound 96 (), which features a benzo[d]thiazole core, the target compound’s pyridine-thiophene system likely exhibits distinct electronic properties, influencing binding interactions .

- The absence of nitro groups (as in Compound 58, ) suggests the target may have lower redox activity but improved metabolic stability .

Spectral Data and Analytical Methods

1H NMR Shifts :

- Thiophene protons in the target compound are expected to resonate at δ 6.8–7.5 ppm , comparable to shifts observed in compounds (e.g., δ 7.1–7.6 ppm for thiophene rings in Compound 96) .

- The pyridine methylene bridge (CH₂) would likely appear as a singlet near δ 4.5–5.0 ppm , similar to methylene groups in compounds (δ 4.3–4.8 ppm) .

HRMS Validation :

Implied Bioactivity

- highlights compounds with morpholinomethyl and piperazinyl groups, which are known to enhance blood-brain barrier penetration . The target compound’s thiophene-rich structure may instead favor peripheral tissue targeting.

- Sulfonamide derivatives in (e.g., Compounds 94–101) are linked to anthrax lethal factor inhibition , suggesting the target compound could share similar enzyme-binding capabilities due to its sulfonamide moiety.

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.

1. Chemical Structure and Properties

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide incorporates both thiophene and pyridine moieties, contributing to its unique reactivity and biological profile. Its molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, demonstrating anti-inflammatory properties .

Table 1: Summary of Biochemical Activities

| Activity | Effect |

|---|---|

| Enzyme Inhibition | Anti-inflammatory |

| Cellular Signaling Modulation | Affects NF-κB pathway |

| Gene Expression Regulation | Modulates metabolic pathways |

3. Cellular Effects

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide influences various cellular processes by modulating signaling pathways and gene expression. Research indicates that it affects the NF-κB signaling pathway, crucial for regulating immune responses and inflammation.

Case Study: In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the proliferation of certain cancer cell lines by inducing apoptosis through modulation of the NF-κB pathway. The stability of the compound under laboratory conditions is also noteworthy; it remains effective over time but may degrade when exposed to light or heat .

The molecular mechanism involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance:

- Enzyme Binding: The compound binds to active sites of enzymes, inhibiting their activity.

- Gene Regulation: It alters gene expression profiles associated with inflammation and cell survival.

5. Antimicrobial Activity

Research has highlighted the antimicrobial potential of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Staphylococcus epidermidis | Significant biofilm inhibition | Not specified |

These derivatives also showed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

6. Safety Profile and Toxicity

Toxicity assessments reveal that N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exhibits low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile for further development in therapeutic applications .

Q & A

Q. Key Considerations :

- Use anhydrous conditions for sulfonamide bond formation to avoid hydrolysis.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

How is N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide characterized?

Basic

Core techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., pyridine C-H signals at δ 8.2–8.5 ppm; thiophene protons at δ 6.8–7.4 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₃N₂O₂S₂: 341.04).

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., bond angles and torsional strain in the pyridine-thiophene linkage) .

Q. Advanced :

- 2D NMR (COSY, NOESY) : Assign overlapping signals in crowded regions (e.g., methylene protons adjacent to sulfonamide).

- Microanalysis : Validate elemental composition (C, H, N, S within ±0.4% of theoretical values) .

How can contradictions in spectroscopic data be resolved during characterization?

Advanced

Contradictions (e.g., unexpected ¹H NMR splitting or IR absorption) arise from:

- Conformational flexibility : Rotamers in sulfonamide groups may split signals. Use variable-temperature NMR to coalesce peaks.

- Impurity interference : Recrystallize or repurify the compound.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Example : A discrepancy in sulfonamide S=O stretching (IR: 1320 cm⁻¹ vs. expected 1350 cm⁻¹) may indicate hydrogen bonding; confirm via X-ray crystallography .

What computational methods predict the electronic properties of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich thiophene and electron-deficient pyridine interactions.

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as H-bond acceptor) .

- Docking studies : Screen for biological targets (e.g., kinases) using AutoDock Vina, leveraging crystallographic data for protein structure .

Q. Data Example :

| Parameter | Calculated Value (DFT) | Observed (X-ray) |

|---|---|---|

| S-O bond length (Å) | 1.43 | 1.45 ± 0.02 |

| Dihedral angle (°) | 172.3 | 175.1 |

What structural features influence the compound’s reactivity?

Q. Basic

- Thiophene rings : Electron-rich π-system prone to electrophilic substitution (e.g., bromination at α-positions).

- Sulfonamide group : Acts as a hydrogen-bond donor/acceptor, influencing solubility and biological interactions.

- Pyridine nitrogen : Enhances stability via resonance and participates in coordination chemistry (e.g., metal catalysis) .

Q. Methodological Tip :

- To functionalize the pyridine ring, employ directed ortho-metalation (e.g., LDA/ZnCl₂) .

How can researchers identify biological targets for this compound?

Q. Advanced

- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified proteins (e.g., IC₅₀ determination).

- Proteomic profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins .

Q. Example Workflow :

Docking : Prioritize kinases with conserved ATP-binding pockets.

Enzyme inhibition : Test at 10 µM concentration; validate hits with dose-response curves.

Cellular assays : Assess anti-proliferative activity in cancer cell lines (e.g., MTT assay) .

What challenges arise in regioselective functionalization of the thiophene rings?

Q. Advanced

- Steric hindrance : Bulky substituents on pyridine may block electrophilic attack. Mitigate using smaller directing groups (e.g., trimethylsilyl).

- Electronic effects : Thiophene’s α/β positions show differing reactivity. Use halogenation (NBS/THF) for α-substitution or Friedel-Crafts acylation for β .

Case Study :

Attempted nitration at β-thiophene yielded <5% product due to deactivation by sulfonamide. Switching to acetyl protection increased yield to 62% .

How stable is this compound under varying pH and temperature conditions?

Q. Basic

Q. Method :

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.